molecular formula C10H20O3 B13759067 tert-Butyl 2,2-dimethylperoxybutyrate CAS No. 53566-76-0

tert-Butyl 2,2-dimethylperoxybutyrate

Cat. No.: B13759067
CAS No.: 53566-76-0
M. Wt: 188.26 g/mol
InChI Key: HFBIJLUEBFHPTH-UHFFFAOYSA-N
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Description

Tert-Butyl 2,2-dimethylperoxybutyrate is an organic peroxide compound for research use only. It is primarily used as a free radical initiator in research-scale polymer chemistry. Like other peroxides, it decomposes thermally to generate alkoxy radicals, which can initiate the polymerization of monomers such as styrene, ethylene, and vinyl chloride . It may also find application in organic synthesis for facilitating radical-based reactions, such as oxidation processes or the formation of carbon-carbon bonds. The tert-butyl group provides steric hindrance, which can contribute to the compound's stability and handling properties . Researchers value this reagent for its ability to offer controlled initiation conditions in various experimental setups. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper safety protocols for handling peroxides, including storage at recommended temperatures and away from incompatible substances, must be observed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53566-76-0

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

tert-butyl 2,2-dimethylbutaneperoxoate

InChI

InChI=1S/C10H20O3/c1-7-10(5,6)8(11)12-13-9(2,3)4/h7H2,1-6H3

InChI Key

HFBIJLUEBFHPTH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)OOC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Tert Butyl 2,2 Dimethylperoxybutyrate

Established Synthetic Pathways to Peroxyesters: Direct Esterification and Acylation Approaches

The synthesis of tert-butyl peroxyesters, including tert-Butyl 2,2-dimethylperoxybutyrate, traditionally relies on two primary methods: the acylation of tert-butyl hydroperoxide and the direct esterification of a carboxylic acid.

Acylation of tert-Butyl Hydroperoxide: This is a widely employed method for preparing peroxyesters. wikipedia.org The process involves reacting tert-butyl hydroperoxide or its corresponding salt with an acylating agent. For the synthesis of this compound, the specific acylating agent would be 2,2-dimethylbutyryl chloride or its anhydride (B1165640). The reaction with an acid chloride is typically conducted at controlled, low temperatures, often below 10°C, to manage the reaction's exothermicity and the thermal sensitivity of the peroxide product. google.com An alternative involves using the anhydride of the carboxylic acid, which is reacted with tert-butyl hydroperoxide in the presence of a strong alkali, such as potassium hydroxide, in an aqueous solution. google.com The reaction proceeds smoothly at temperatures ranging from 0°C to room temperature. google.com

Direct Esterification: While direct esterification is a common method for producing conventional esters from a carboxylic acid and an alcohol, its application to peroxyesters has been historically challenging. gre.ac.ukorganic-chemistry.orgasianpubs.org However, specific methods have been developed to facilitate this transformation. One such approach involves the esterification of the corresponding carboxylic acid (2,2-dimethylbutyric acid) with tert-butyl hydroperoxide in the presence of a powerful dehydrating agent or promoter, such as trifluoroacetic anhydride, with pyridine (B92270) in a nonaqueous medium at low temperatures (0–5°C). researchgate.netresearchgate.net This method can produce nearly quantitative yields of the desired tert-butyl peroxycarboxylate. researchgate.net

Table 1: Comparison of Established Synthetic Pathways for Peroxyesters

Feature Acylation with Acid Chloride Acylation with Acid Anhydride Direct Esterification
Reactants tert-Butyl hydroperoxide (or its salt), Acid Chloride tert-Butyl hydroperoxide, Acid Anhydride Carboxylic Acid, tert-Butyl hydroperoxide
Key Reagents Base (e.g., NaOH, Pyridine) Strong Alkali (e.g., KOH) Condensing Agent (e.g., Trifluoroacetic anhydride)
Typical Conditions Low temperature (<10°C) google.com 0-20°C google.com Low temperature (0-5°C) researchgate.net
Advantages Generally high yield, well-established. wikipedia.org Reduced hazard compared to some acyl halide reactions. google.com Avoids the use of potentially hazardous acid chlorides.
Disadvantages Acid chloride can be hazardous. Requires neutralization of the acid byproduct. google.com Can require potent and specialized condensing agents.

Novel Synthetic Approaches and Green Chemistry Principles in Peroxyester Synthesis

Recent research has focused on developing safer, more efficient, and environmentally friendly methods for synthesizing peroxyesters, moving away from traditional batch processes that carry significant safety risks. tue.nltue.nl

A notable novel approach is the direct synthesis of tert-butyl peresters from aldehydes and tert-butyl hydroperoxide (TBHP), which can be achieved via a metal-free oxidation catalyzed by tetrabutylammonium (B224687) iodide (Bu₄NI). rsc.org This method proceeds through a radical process and offers a practical alternative to using acid chlorides or anhydrides. rsc.org

The principles of green chemistry are being actively applied to peroxide synthesis, primarily through the adoption of continuous flow chemistry using microreactors. tue.nlresearchgate.net The synthesis of thermally sensitive organic peroxides is particularly well-suited for microreactor technology due to the high surface-to-volume ratios, which allow for superior temperature control and rapid heat dissipation. tue.nlgoogle.com This technology drastically reduces reaction volumes, minimizing the risks associated with potential exothermic decomposition. google.com By using microreactors, it is possible to operate under "Novel Process Windows," applying unconventional conditions like elevated temperatures to significantly accelerate reactions without compromising safety. tue.nlresearchgate.net Furthermore, advancements in green chemistry extend to the synthesis of precursors; for instance, tert-butyl hydroperoxide (TBHP) can be prepared through the oxidation of tert-butanol (B103910) using hydrogen peroxide as a green oxidant over heterogeneous catalysts. researchgate.net

Catalytic Methods in Peroxyester Formation and Modification

Catalysis plays a pivotal role in both the formation of peroxyesters and the synthesis of their precursors. Various catalytic systems have been developed to improve efficiency, yield, and safety.

In the synthesis of the key precursor, tert-butyl hydroperoxide (TBHP), from tert-butanol and hydrogen peroxide, heterogeneous acid catalysts like Amberlyst-15 have shown significant activity. polymtl.caresearchgate.net Other catalysts, such as phospho-wolframic acid, have also been employed in this process. google.com The use of these solid acid catalysts simplifies the process by avoiding the difficult removal and neutralization steps associated with homogeneous catalysts like sulfuric acid. polymtl.ca

For the formation of the peroxyester itself, catalytic methods offer innovative routes. As mentioned, tetrabutylammonium iodide (TBAI) can catalyze the synthesis of tert-butyl peresters directly from aldehydes. rsc.orgorganic-chemistry.org Bismuth(III) oxide has also been used as a catalyst for transforming alcohols into carboxylic acids using TBHP, demonstrating the utility of catalytic systems in reactions involving peroxide reagents. organic-chemistry.org

Table 2: Selected Catalytic Systems in Peroxide Chemistry

Catalyst System Reaction Substrates Purpose
Bu₄NI Metal-free Oxidation rsc.org Aldehydes, TBHP Direct synthesis of tert-butyl peresters.
Amberlyst-15 Oxidation polymtl.caresearchgate.net tert-Butanol, H₂O₂ Synthesis of tert-butyl hydroperoxide (precursor).
Phospho-wolframic acid Oxidation google.com tert-Butanol, H₂O₂ Synthesis of tert-butyl hydroperoxide (precursor).
Copper(I) Iodide / N-heterocyclic carbene Oxidative Amidation organic-chemistry.org Aldehydes, Amines, TBHP Demonstrates copper-catalyzed reactions using TBHP as an oxidant.

Derivatization Reactions and Functionalization Strategies Involving the Butyrate (B1204436) Moiety

The derivatization or functionalization of the 2,2-dimethylbutyrate portion of this compound is challenging due to the inherent sensitivity of the peroxy (-O-O-) bond. Most chemical modifications require conditions that could easily lead to the decomposition of the peroxyester. The butyrate moiety consists of saturated alkyl groups, which are generally chemically inert except under harsh conditions (e.g., free-radical reactions) that would compromise the peroxide functional group.

It is more common for peroxyesters to be used as reagents to functionalize other molecules. For example, tert-butyl peroxybenzoate, in the presence of copper catalysts, is used to introduce a benzoyloxy group into allylic positions of alkenes in a reaction known as the Kharasch-Sosnovsky oxidation. wikipedia.org This highlights the role of peroxyesters as functionalization agents rather than substrates for derivatization of their alkyl or acyl portions.

Scale-Up Synthesis Considerations for Peroxyester Compounds

The industrial-scale synthesis of organic peroxides like this compound is governed by stringent safety considerations. epfl.ch These compounds are thermally sensitive and can decompose exothermically, posing significant risks in large-scale batch reactors where heat dissipation is inefficient. tue.nlgoogle.com

To mitigate these risks, the chemical industry is increasingly shifting from traditional batch processing to continuous manufacturing using micro- or mini-reactors. tue.nlgoogle.com This approach offers several key advantages:

Enhanced Safety: The small internal volume of continuous flow reactors limits the amount of hazardous material present at any given time, significantly reducing the potential impact of a thermal runaway. google.comresearchgate.net

Superior Heat Transfer: The high surface-area-to-volume ratio allows for highly efficient heat exchange, enabling precise control over the temperature of exothermic reactions. google.com

Improved Productivity and Quality: The excellent mixing and temperature control can lead to faster reactions, higher yields, and better product selectivity. google.com This allows for operation in previously inaccessible process windows, such as higher temperatures, which can intensify the process safely. tue.nl

Process Automation: Continuous processes are more amenable to automation and control, leading to more consistent product quality and safer operation.

For biphasic reactions, which are common in peroxyester synthesis, microreactors can be equipped with features like orifices to enhance emulsification and ensure sufficient mass transfer between the immiscible liquid phases. researchgate.net

Table 3: Comparison of Synthesis Scale-Up Methodologies

Feature Batch Reactor Continuous Flow (Micro/Mini-Reactor)
Safety Profile Higher risk due to large volumes and potential for thermal runaway. tue.nl Inherently safer due to small hold-up volume and superior heat control. google.com
Heat Transfer Limited and inefficient, especially at large scales. Excellent, due to high surface-to-volume ratio. google.com
Process Control More challenging to maintain uniform temperature and mixing. Precise control over temperature, residence time, and mixing. tue.nl
Productivity Can be limited by safety constraints (e.g., slow addition rates, low temperatures). Can be significantly higher due to process intensification (e.g., higher temperatures). tue.nlresearchgate.net
Footprint Large plant footprint. tue.nl Significantly smaller footprint.

Decomposition Kinetics and Mechanistic Pathways of Tert Butyl 2,2 Dimethylperoxybutyrate

Thermal Decomposition Mechanisms: Unimolecular, Radical, and Concerted Pathways

The thermal decomposition of tert-butyl peroxyesters, particularly those with tertiary alpha-carbons like tert-Butyl 2,2-dimethylperoxybutyrate, can proceed through distinct mechanistic pathways. The primary event is the cleavage of the peroxide bond.

Unimolecular Homolysis (Radical Pathway): The simplest pathway is the unimolecular homolytic cleavage of the weak peroxide bond, generating two radical intermediates: a tert-butoxy (B1229062) radical and a 2,2-dimethylperoxybutyrate radical. This single-bond scission is a common primary step for many organic peroxides. researchgate.netresearchgate.net The tert-butoxy radical can then undergo further reactions, such as β-scission to yield acetone (B3395972) and a methyl radical. researchgate.net

Concerted Two-Bond Scission: For "tertiary" tert-butyl peroxyesters, a concerted two-bond scission mechanism is often competitive or dominant. researchgate.net In this pathway, the O-O bond and the adjacent C-C bond break simultaneously. This concerted decomposition is associated with the immediate formation of carbon dioxide (CO2), a tert-butoxy radical, and a neopentyl radical. This pathway is considered highly efficient for generating radicals. researchgate.net The mode of primary bond dissociation significantly impacts the initiation efficiency of the peroxyester in free-radical polymerization processes. researchgate.net

Investigation of Decomposition Product Formation and Identification via Analytical Techniques

The decomposition of this compound yields a variety of stable molecules and radical intermediates. The initial formation of tert-butoxy and neopentyl radicals leads to a cascade of subsequent reactions.

Key decomposition products include:

Acetone and Ethane: These are often the initial stable intermediates observed in the thermal decomposition of compounds containing tert-butoxy groups. researchgate.net

tert-Butanol (B103910): Formed from the hydrogen abstraction by the tert-butoxy radical.

Methane and Ethane: Resulting from reactions involving methyl radicals generated from the β-scission of tert-butoxy radicals. researchgate.netatamanchemicals.com

Carbon Dioxide: A direct product from the concerted decomposition pathway. researchgate.net

Isobutene and 2-tert-butyl-4-methylphenol: Identified as major decomposition products in related tert-butyl peroxide compounds. nih.gov

The identification and quantification of these products are typically achieved using analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS), which can separate volatile compounds and provide structural information for their identification. usgs.gov Fourier-transform infrared spectroscopy (FTIR) and electron paramagnetic resonance (EPR) spectroscopy are also employed to identify functional groups of the products and to detect and characterize the transient free radicals generated during the reaction, respectively. maxapress.com

Kinetic Studies of Decomposition: Determination of Activation Energies and Reaction Orders

Kinetic studies are essential for understanding the rate at which this compound decomposes. The thermal decomposition of organic peroxides generally follows first-order kinetics. researchgate.netnih.gov The rate of decomposition is highly dependent on temperature, a relationship described by the Arrhenius equation.

The activation energy (Ea) is a critical parameter representing the minimum energy required to initiate the decomposition. For similar organic peroxides, activation energies have been determined using methods like the Kissinger method. For example, the apparent activation energy for the thermal decomposition of butylated hydroxytoluene hydroperoxide (BHTOOH) was calculated to be 66.07 kJ/mol. nih.gov Studies on tert-butyl perbenzoate, another peroxyester, have utilized various kinetic methods to determine its activation energy. maxapress.com The specific activation energy for this compound would require targeted experimental measurement but is expected to be in a similar range, reflecting the energy needed to cleave the O-O bond.

Table 1: Representative Kinetic Parameters for Peroxide Decomposition

Compound Reaction Order Activation Energy (Ea) Method
Di-tert-butyl peroxide First Not specified Calorimetry
BHTOOH Not specified 66.07 kJ/mol Kissinger method nih.gov

Influence of Solvent Effects, Concentration, and Impurities on Decomposition Kinetics

The kinetics of decomposition are not solely dependent on temperature but are also influenced by the reaction environment.

Solvent Effects: The choice of solvent can alter the decomposition rate. Solvents can affect the stability of the transition states and the solvation of radical intermediates. The polarity and viscosity of the solvent play roles in the diffusion of radicals and cage effects, where nascent radicals may recombine before escaping the solvent cage.

Concentration: The initial concentration of the peroxyester can influence the reaction pathway. At higher concentrations, induced decomposition pathways may become more significant as the radicals formed can attack intact peroxide molecules.

Impurities: The presence of impurities, particularly metal ions, can have a profound impact on decomposition kinetics. nih.gov Certain metals can act as catalysts, significantly lowering the decomposition temperature and accelerating the reaction rate, which can introduce thermal hazards. Conversely, inhibitors or radical scavengers, such as 2,2,6,6-tetramethylpiperidinooxy (TEMPO), can be added to slow down the decomposition and prevent thermal runaway. maxapress.com

Catalyzed and Induced Decomposition Mechanisms

Decomposition can be accelerated through catalysis or induction by radicals.

Catalyzed Decomposition: Transition metal ions are known to catalyze the decomposition of peroxides. arkat-usa.org For instance, birnessite-type manganese oxides have been shown to efficiently catalyze the decomposition of tert-butyl hydroperoxide (TBHP). researchgate.net Similarly, copper and vanadium salts can catalyze the oxidation of substrates using TBHP by promoting the formation of peroxyl radicals. rsc.org The mechanism often involves a redox cycle where the metal ion is oxidized and reduced, facilitating the cleavage of the peroxide bond. Palladium chloride (PdCl2), for example, has been studied for its role in the catalyzed decomposition of di-tert-butyl peroxide, involving both radical and non-radical pathways. atamanchemicals.com

Photolytic and Other Initiation-Driven Decomposition Pathways

Besides thermal energy, other energy sources can initiate the decomposition of this compound.

Photolytic Decomposition: The peroxide bond is susceptible to cleavage by ultraviolet (UV) radiation. Photolysis involves the absorption of a photon, which provides the energy to homolytically cleave the -O-O- bond, generating the same initial radical pair (tert-butoxy and 2,2-dimethylperoxybutyrate radicals) as in thermal decomposition. This method is a common way to generate radicals for chemical synthesis at lower temperatures than those required for thermal initiation. The subsequent reactions of these radicals follow similar pathways to those observed in thermal decomposition.

Radical Generation and Subsequent Reactions Initiated by Tert Butyl 2,2 Dimethylperoxybutyrate

Mechanism of tert-Butoxyl and Acyl-oxy Radical Formation from Peroxyesters

The primary step in the reactivity of tert-Butyl 2,2-dimethylperoxybutyrate is the homolytic cleavage of the labile oxygen-oxygen (O-O) bond within the peroxy ester functional group. psu.edu This bond is inherently weak and susceptible to dissociation upon the input of energy, typically in the form of heat or ultraviolet light. psu.edu The decomposition can proceed through two principal mechanisms: a one-bond scission or a concerted two-bond scission. researchgate.net

In the one-bond scission pathway, the initial event is the homolysis of the O-O bond, resulting in the formation of a tert-butoxyl radical and a 2,2-dimethylperoxybutyrate (acyloxyl) radical. researchgate.net

Alternatively, the decomposition can occur via a concerted two-bond scission mechanism. In this pathway, the O-O bond cleavage occurs simultaneously with the fragmentation of the acyloxyl radical. researchgate.netresearchgate.net This process directly yields a tert-butoxyl radical, an alkyl radical, and a molecule of carbon dioxide. The stability of the resulting alkyl radical can influence the prevalence of this concerted pathway. researchgate.net

The choice between these mechanisms is influenced by factors such as the structure of the peroxyester, the reaction temperature, and the solvent. Peroxyesters that can form stable alkyl radicals upon decarboxylation are more likely to undergo the concerted two-bond cleavage. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

Due to their paramagnetic nature, free radicals can be detected and characterized using Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy. nih.gov This technique provides detailed information about the structure and environment of the unpaired electron. nih.gov However, the primary radicals generated from peroxyester decomposition, such as tert-butoxyl and acyloxyl radicals, are often too short-lived to be observed directly by EPR under typical conditions. researchgate.net

To overcome this limitation, a technique known as spin trapping is widely employed. rsc.org Spin trapping involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radicals to form a more stable and persistent radical adduct that can be readily detected by EPR. rsc.orgmdpi.com Common spin traps used in these studies include nitrones, such as α-phenyl-N-tert-butylnitrone (PBN), and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). researchgate.net

The resulting EPR spectrum of the spin adduct is characteristic of the trapped radical. Analysis of the spectrum's hyperfine splitting constants (hfsc) and g-values allows for the identification of the original transient radical. sci-hub.senih.gov For instance, the tert-butoxyl radical adduct of PBN exhibits a distinct EPR spectrum that allows for its unambiguous identification. rsc.org Similarly, the EPR parameters for the spin adducts of peroxyl radicals with various spin traps have been well-documented. researchgate.net

Radical SpeciesSpin TrapCharacteristic Hyperfine Splitting Constants (G)g-value
α-tert-butylperoxybenzyl tert-butyl nitroxidePBNaN = 13.42, aH = 0.95, aoβ = 2.92.0064
α-tert-butoxybenzyl tert-butyl nitroxidePBNaN = 13.62, aH = 1.72, aoβ = 5.052.0064
Alkylperoxy tert-butyl nitroxideMNPaN = 28.7, aoROO = 4.62.0056
Alkoxy tert-butyl nitroxideMNPaN = 27.25, aoRO = 1.032.0057

Radical Scavenging and Trapping Studies in Peroxyester Systems

Radical scavenging and trapping studies are invaluable for elucidating the mechanisms of peroxyester decomposition and the subsequent reactions of the generated radicals. psu.edu These studies involve the addition of a substance, known as a radical scavenger or trap, that efficiently reacts with and consumes the radical intermediates. psu.edu By identifying the products formed from the scavenger, researchers can infer the identity and quantity of the transient radicals generated in the system.

Substituted phenols, such as 2,4,6-tri-tert-butylphenol, have been utilized as effective traps to differentiate between tert-butoxyl and tert-butylperoxyl radicals. psu.edu The reaction of this phenol (B47542) with tert-butylperoxyl radicals yields specific peroxyl adducts, while its reaction with tert-butoxyl radicals produces different, distinguishable products. psu.edu This allows for the assessment of the relative contributions of these two radical pathways.

The spin traps used in EPR studies, such as PBN and DMPO, also function as radical scavengers. The formation of stable spin adducts effectively removes the highly reactive primary radicals from the reaction medium, allowing for their detection and quantification. researchgate.net The efficiency of radical trapping can be influenced by the choice of spin trap and the reaction conditions.

Hydrogen Atom Transfer (HAT) Reactions Involving tert-Butoxyl Radicals

The tert-butoxyl radical is a highly reactive species that readily participates in hydrogen atom transfer (HAT) reactions. nih.govresearchgate.net In a HAT reaction, the tert-butoxyl radical abstracts a hydrogen atom from a suitable donor molecule (a substrate) to form the stable molecule tert-butanol (B103910) and a new radical derived from the substrate. nih.govmdpi.com

The rate and selectivity of HAT reactions are influenced by several factors, including the bond dissociation energy (BDE) of the C-H bond being broken, steric effects, and polar effects. researchgate.netnih.gov Generally, weaker C-H bonds are more susceptible to abstraction. For instance, HAT from tertiary C-H bonds is typically faster than from secondary C-H bonds, which is in turn faster than from primary C-H bonds. rsc.org

Kinetic studies have provided valuable data on the absolute rate constants for HAT reactions of tert-butoxyl radicals with a variety of organic substrates. nih.gov These studies often employ techniques like laser flash photolysis to generate the radicals and monitor their decay in the presence of the substrate. acs.org The electrophilic nature of the tert-butoxyl radical means that it reacts more readily with electron-rich C-H bonds. acs.org

SubstrateRate Constant (kH) at 298 K (M⁻¹s⁻¹)
Toluene5.3 x 10⁵
Cyclohexane1.2 x 10⁶
Methanol1.6 x 10⁵

Addition Reactions of Generated Radicals with Unsaturated Substrates

The radicals generated from the decomposition of this compound can undergo addition reactions with unsaturated substrates, such as alkenes and alkynes. bohrium.com In these reactions, the radical adds across the π-bond, forming a new carbon-centered radical. libretexts.org This new radical can then participate in subsequent reactions, such as hydrogen atom abstraction or further addition to another unsaturated molecule, leading to polymerization. libretexts.org

The tert-butoxyl radical can add to alkenes, although this reaction often competes with allylic hydrogen abstraction. acs.org The balance between addition and abstraction depends on the structure of the alkene and the reaction conditions. acs.org Peroxyl radicals also readily add to double bonds, and this is a key step in processes like lipid peroxidation and certain polymerization reactions. york.ac.uk The electrophilic nature of peroxyl radicals means they add more rapidly to electron-rich alkenes. york.ac.uk

Theoretical studies have been employed to understand the mechanism and energetics of radical addition to alkenes. bohrium.comacs.org These studies help in predicting the reactivity and selectivity of these reactions.

Regioselectivity and Stereoselectivity in Peroxyester-Mediated Radical Reactions

The outcomes of radical reactions initiated by peroxyesters are often governed by principles of regioselectivity and stereoselectivity. Regioselectivity refers to the preference for reaction at one site over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

In hydrogen atom transfer reactions, the regioselectivity is largely determined by the relative stability of the resulting carbon-centered radical. researchgate.net For example, abstraction of a hydrogen atom that leads to the formation of a more stable tertiary or resonance-stabilized radical is generally favored. researchgate.net However, steric and polar effects can also play a significant role in determining the site of abstraction. researchgate.netacs.org

In the case of radical addition to unsymmetrical alkenes, the regioselectivity is typically governed by the addition of the radical to the less substituted carbon of the double bond. This leads to the formation of the more stable (more substituted) carbon-centered radical intermediate. researchgate.net This is often referred to as anti-Markovnikov addition in the context of HBr addition. Computational studies have shown that the regioselectivity of radical additions can be influenced by both thermodynamic control (stability of the product radical) and polar effects at the transition state. researchgate.netnih.gov

Stereoselectivity in radical reactions can be more difficult to control. However, the presence of chiral auxiliaries or the use of specific reaction conditions can sometimes lead to a preference for the formation of one stereoisomer. For example, in radical cyclization reactions, the stereochemistry of the newly formed ring is influenced by the conformation of the transition state.

Applications in Polymer Science and Materials Chemistry Initiated by Tert Butyl 2,2 Dimethylperoxybutyrate

Role as a Free Radical Polymerization Initiator: Mechanisms and Efficiency

Organic peroxides are widely utilized as initiators in free radical polymerization due to the thermal instability of the oxygen-oxygen bond. Upon heating, this bond undergoes homolytic cleavage to generate highly reactive free radicals. These radicals then initiate the polymerization process by reacting with monomer units. The efficiency of an initiator is a measure of how effectively the generated radicals start a polymer chain. This efficiency is influenced by factors such as the cage effect, where the initially formed radicals can recombine before they diffuse apart and react with monomers. The decomposition rate of a peroxide, often characterized by its half-life at a specific temperature, is a crucial parameter for selecting the appropriate initiator for a given polymerization process.

The general mechanism for initiation by a peroxide like tert-Butyl 2,2-dimethylperoxybutyrate involves its thermal decomposition to produce a t-butoxy radical and a 2,2-dimethylbutyryloxy radical. The 2,2-dimethylbutyryloxy radical can further undergo decarboxylation to form a neopentyl radical and carbon dioxide. Both the t-butoxy and neopentyl radicals are capable of initiating the polymerization of vinyl monomers.

Application in Controlled Radical Polymerization (CRP) Techniques: ATRP and Others

Currently, there is limited specific information available in the public domain detailing the direct application of this compound as an initiator in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP). ATRP typically employs a transition metal catalyst in conjunction with an alkyl halide initiator. While conventional free radical initiators can sometimes be used in CRP systems, for instance in Initiators for Continuous Activator Regeneration (ICAR) ATRP, specific studies detailing the use and effectiveness of this compound in these advanced polymerization methods are not readily found.

Polymerization of Various Monomers: Ethylene, (Meth)acrylates, Styrene, and Vinyl Monomers

While specific kinetic data and detailed studies on the polymerization of various monomers initiated by this compound are not extensively documented, its structural similarity to other well-known peroxyesters suggests its utility in these processes. For instance, a patent mentions its use in the preparation of acrylate copolymers google.com. Peroxyesters are generally effective in the polymerization of a wide range of monomers.

Ethylene: High-pressure polymerization of ethylene to produce low-density polyethylene (LDPE) often utilizes peroxyesters as initiators due to their suitable decomposition temperatures.

(Meth)acrylates: The polymerization of acrylic and methacrylic monomers is a common application for organic peroxides. Copolymers of tert-butyl acrylate and other vinyl monomers have been synthesized via free radical polymerization google.com.

Styrene: Styrene polymerization is frequently initiated by organic peroxides. The choice of initiator can influence the polymerization rate and the properties of the resulting polystyrene.

Vinyl Monomers: Copolymers involving N-vinylpyrrolidone have been created using free radical polymerization with peroxide initiators google.com.

Cross-linking Applications in Polymer Systems and Composite Materials

Organic peroxides are widely used as cross-linking agents for a variety of polymers, including elastomers and thermoplastics. The cross-linking process, often referred to as vulcanization for rubbers, involves the formation of a three-dimensional network structure, which enhances the mechanical properties, thermal stability, and chemical resistance of the material. The radicals generated from the peroxide decomposition abstract hydrogen atoms from the polymer chains, creating polymer radicals that can then combine to form cross-links.

While specific examples detailing the use of this compound as a cross-linking agent are not prevalent in the available literature, its chemical nature suggests potential applicability in this area, similar to other peroxides used for cross-linking polyethylene and other polyolefins specialchem.com.

Impact on Polymer Microstructure, Molecular Weight Distribution, and End-Group Functionality

The choice of initiator in free radical polymerization can have a significant impact on the resulting polymer's properties. The rate of initiation affects the kinetic chain length, which in turn influences the molecular weight of the polymer. A higher initiation rate generally leads to lower molecular weight polymers. The temperature of polymerization, which is dictated by the initiator's decomposition kinetics, also plays a crucial role.

The nature of the fragments from the initiator determines the end-groups of the polymer chains. For this compound, the resulting polymer chains would be terminated with t-butoxy or neopentyl groups. These end-groups can influence the polymer's thermal stability and other properties. The molecular weight distribution, or polydispersity, is also affected by the initiation and termination kinetics. However, detailed studies quantifying the specific effects of this compound on polymer microstructure and molecular weight distribution are not widely available.

Synthesis of Block Copolymers, Graft Copolymers, and Advanced Polymeric Architectures

The synthesis of block and graft copolymers typically requires more controlled polymerization techniques than conventional free radical polymerization to achieve well-defined structures. While free radical methods can be used to some extent, for example, by using macroinitiators with peroxide functionalities, the synthesis of complex architectures often relies on living/controlled polymerization methods.

A patent mentions the potential for forming graft copolymers in the context of acrylate copolymers, which may involve initiators like this compound, but provides no specific examples or mechanisms google.com. The synthesis of well-defined block and graft copolymers generally necessitates techniques like ATRP, RAFT, or anionic polymerization, where the direct role of this compound as a primary initiator is not established in the available literature.

Use in Polymer Modification and Degradation Processes

Organic peroxides can be used for the modification of polymers. One such application is the controlled rheology of polypropylene, where peroxides are used to initiate chain scission, thereby reducing the molecular weight and melt viscosity of the polymer to improve its processability. The t-butoxy radicals generated from peroxides can abstract hydrogen atoms from the polypropylene backbone, leading to beta-scission and a reduction in chain length.

Advanced Spectroscopic Characterization and Analytical Methodologies for Tert Butyl 2,2 Dimethylperoxybutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR for Structure Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of tert-butyl 2,2-dimethylperoxybutyrate. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The tert-butyl group protons would appear as a sharp singlet, typically in the upfield region of the spectrum. The protons of the 2,2-dimethylpropyl group would also exhibit characteristic signals, with the chemical shifts influenced by their proximity to the peroxy linkage and the carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with signals for each unique carbon atom. youtube.com Key resonances would include those for the quaternary carbons of the tert-butyl and 2,2-dimethylpropyl groups, the methyl carbons, and the carbonyl carbon, which would appear significantly downfield. youtube.com The chemical shifts in both ¹H and ¹³C NMR are sensitive to the solvent used. illinois.eduutsouthwestern.edu

Nucleus Expected Chemical Shift Range (ppm) Multiplicity Assignment
¹H1.2 - 1.5SingletProtons of the tert-butyl group
¹H1.1 - 1.4SingletProtons of the three methyl groups on the quaternary carbon
¹H1.8 - 2.2SingletProtons of the methylene (B1212753) group adjacent to the carbonyl
¹³C25 - 30QuartetMethyl carbons of the tert-butyl group
¹³C75 - 85SingletQuaternary carbon of the tert-butyl group
¹³C20 - 25QuartetMethyl carbons on the quaternary carbon of the butyrate (B1204436) moiety
¹³C40 - 45SingletQuaternary carbon of the butyrate moiety
¹³C45 - 55TripletMethylene carbon of the butyrate moiety
¹³C170 - 180SingletCarbonyl carbon

Note: Expected chemical shift ranges are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Decomposition Product Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insights into the functional groups and bonding arrangements within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. A strong absorption band is expected in the region of 1750-1780 cm⁻¹ due to the C=O stretching vibration of the perester functional group. The O-O stretching vibration of the peroxy bond, which is typically weak in the IR spectrum, is expected in the 800-900 cm⁻¹ region. C-H stretching and bending vibrations from the alkyl groups will also be prominent. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The O-O stretch, often weak in the IR, can sometimes be more readily observed in the Raman spectrum. researchgate.net This technique is particularly useful for studying the decomposition of the peroxide, as changes in the vibrational spectra can be used to identify and quantify the formation of new products. nih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy Technique
C=O Stretch1750 - 1780IR (Strong)
C-H Stretch (Alkyl)2850 - 3000IR, Raman
C-H Bend (Alkyl)1350 - 1470IR, Raman
O-O Stretch800 - 900IR (Weak), Raman
C-O Stretch1000 - 1250IR

Mass Spectrometry (MS) Techniques: Identification of Decomposition Products and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of this compound and for identifying its decomposition products by analyzing their mass-to-charge ratios.

Upon ionization, the molecule can undergo fragmentation, and the resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for organic peroxides include the cleavage of the weak O-O bond. For this compound, this would lead to the formation of a tert-butoxy (B1229062) radical and a 2,2-dimethylperoxybutyrate radical. Further fragmentation of these initial products can occur. For instance, the tert-butoxy radical can lose a methyl group to form an acetone (B3395972) radical cation. The tert-butyl group itself is a common fragment observed in the mass spectra of compounds containing this moiety. doaj.orgnih.govxml-journal.net Gas chromatography-mass spectrometry (GC-MS) is a particularly useful combination for separating complex mixtures of decomposition products and identifying each component. usgs.govresearchgate.net

Potential Fragmentation Pathways:

Initial O-O bond cleavage: Formation of tert-butoxy and 2,2-dimethylperoxybutyrate radicals.

Loss of the tert-butyl group: Leading to a prominent peak corresponding to the tert-butyl cation. pearson.com

Decarboxylation: Loss of CO₂ from the 2,2-dimethylperoxybutyrate fragment.

Alpha-cleavage: Fragmentation adjacent to the carbonyl group. miamioh.edu

Chromatographic Techniques for Purity Assessment, Reaction Mixture Analysis, and Separation (e.g., GC, HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related substances.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. It can be used to assess the purity of this compound and to analyze the products of its thermal decomposition. uminho.ptnih.gov The choice of the column and detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) is critical for achieving good separation and sensitive detection. usgs.govresearchgate.nethzdr.de

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of less volatile or thermally sensitive compounds. researchgate.net Reversed-phase HPLC, with a suitable mobile phase (e.g., acetonitrile (B52724) and water), can be employed to separate this compound from its precursors and decomposition products. sielc.comsielc.com UV detection can be used if the compounds have sufficient UV absorbance.

Computational and Theoretical Studies on Tert Butyl 2,2 Dimethylperoxybutyrate

Quantum Chemical Calculations of Electronic Structure, Bonding, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure, bonding characteristics, and energetics of organic peroxides. For tert-butyl 2,2-dimethylperoxybutyrate, these calculations would provide insights into the molecule's stability and reactivity.

Electronic Structure and Bonding: DFT calculations can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. A key feature of interest in peroxy compounds is the O-O bond, which is relatively weak and dictates the thermal stability of the molecule. The calculated O-O bond length in organic peroxides is typically around 1.45 Å. wikipedia.org The C-O-O-R dihedral angles are characteristically about 120°. wikipedia.org Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Energetics: Thermochemical properties such as the heat of formation, bond dissociation energies (BDEs), and activation energies for decomposition can be calculated. The BDE of the O-O bond is of particular importance as its homolytic cleavage is often the initial step in the thermal decomposition of organic peroxides. For many organic peroxides, the O-O bond dissociation energy is in the range of 190–210 kJ/mol (45–50 kcal/mol). wikipedia.org

Illustrative Calculated Energetic Properties of a Similar Peroxide:

PropertyTypical Calculated Value (Method)Significance
O-O Bond Dissociation Energy~41 kcal/mol (for Di-tert-butyl peroxide)Indicates the energy required to initiate thermal decomposition.
Heat of FormationMethod-dependent (e.g., G3MP2B3, G3)Fundamental thermodynamic property for reaction enthalpy calculations.
Activation Energy for Unimolecular DecompositionMethod-dependentDetermines the rate of thermal decomposition.

Note: The data in this table are for di-tert-butyl peroxide, a structurally related compound, and are intended to be illustrative of the types of values that would be calculated for this compound.

Molecular Dynamics Simulations of Decomposition Processes and Transition States

Molecular dynamics (MD) simulations, particularly those using reactive force fields like ReaxFF, are powerful tools for investigating the dynamic processes of chemical reactions, such as the thermal decomposition of organic peroxides.

For this compound, ReaxFF-MD simulations could model the pyrolysis process at an atomistic level, providing a detailed picture of the reaction pathways and the evolution of intermediates and products over time. njtech.edu.cn These simulations can handle large systems and long timescales, making them suitable for studying complex reaction networks. The initial step in the decomposition of similar peroxides, like di-tert-butyl peroxide (DTBP), is the homolysis of the O-O bond to form tert-butoxy (B1229062) radicals. njtech.edu.cn Subsequent reactions can include hydrogen abstraction and β-scission of the resulting radicals. njtech.edu.cn

MD simulations can also be used to identify transition state structures, which are crucial for understanding reaction kinetics. By mapping the potential energy surface, the minimum energy pathways for various decomposition reactions can be determined, and the associated activation barriers can be calculated.

Prediction of Spectroscopic Properties and Vibrational Frequencies

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its characterization.

Vibrational Frequencies (IR and Raman): DFT calculations are widely used to compute the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. For organic peroxides, the O-O stretching frequency is a characteristic, albeit often weak, band in the infrared and Raman spectra. The calculated vibrational frequencies are often scaled to better match experimental values.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. These predictions are highly useful for interpreting experimental NMR spectra and confirming the structure of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. This would provide information about the electronic transitions and the wavelengths at which the molecule absorbs light.

Illustrative Predicted Vibrational Frequencies for a Molecule with a tert-Butyl Group:

Vibrational ModeTypical Calculated Wavenumber Range (cm⁻¹)Assignment
C-H stretching (tert-butyl)2900-3000Stretching vibrations of the C-H bonds in the methyl groups.
C-H bending (tert-butyl)1350-1480Bending vibrations of the C-H bonds in the methyl groups.
C-O stretching1000-1250Stretching vibrations of the C-O bonds.
O-O stretching800-900Stretching vibration of the peroxide bond.

Note: This table presents typical ranges for vibrational frequencies of functional groups found in this compound, based on general knowledge and computational studies of similar molecules.

Conformational Analysis and Stereochemical Considerations using Computational Models

The presence of rotatable bonds in this compound suggests the existence of multiple conformers. Computational models can be used to perform a systematic conformational analysis to identify the low-energy conformers and determine their relative stabilities.

Elucidation of Reaction Mechanisms and Kinetics through Theoretical Approaches

Theoretical approaches are instrumental in elucidating the detailed mechanisms of chemical reactions involving organic peroxides. For this compound, this would primarily involve studying its thermal decomposition pathways.

By calculating the potential energy surface for the decomposition reactions, transition states can be located, and activation energies can be determined. This allows for the proposal of detailed, step-by-step reaction mechanisms. For instance, in the decomposition of similar peroxides, both unimolecular and bimolecular pathways have been investigated computationally. researchgate.net Theoretical calculations can also be used to study the kinetics of these reactions by applying transition state theory to calculate reaction rate constants.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) from a Theoretical Perspective

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. From a theoretical perspective, the descriptors used in these models are often derived from computational chemistry.

For a class of compounds like organic peroxides, a QSAR/QSPR study could be developed to predict properties such as thermal stability or reactivity hazards. researchgate.net Theoretical descriptors that could be used for this compound in such a model include:

Electronic descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.

Topological descriptors: Molecular connectivity indices and shape indices.

Quantum chemical descriptors: Bond dissociation energy of the O-O bond. researchgate.net

By developing a model based on a training set of organic peroxides with known properties, the properties of this compound could be predicted.

Future Research Directions and Emerging Applications in Peroxyester Chemistry

Development of Novel Peroxyester Derivatives with Tailored Reactivity Profiles

A significant area of ongoing research is the rational design and synthesis of new peroxyester derivatives with precisely controlled reactivity. The decomposition rate of a peroxyester is a critical parameter that dictates its suitability for specific applications, particularly in polymerization processes. By modifying the chemical structure of the peroxyester, researchers can fine-tune its half-life at various temperatures, allowing for better control over reaction kinetics and polymer properties.

For instance, the introduction of different alkyl or aryl substituents on the acyl or the tert-butyl group of a peroxyester can influence the stability of the resulting radicals and the rate of O-O bond homolysis. The goal is to develop a toolbox of peroxyesters with a wide spectrum of reactivity profiles, enabling their use in a broader range of polymerization conditions and for the synthesis of polymers with specific molecular weights and architectures. Research in this area often involves a combination of synthetic organic chemistry and computational modeling to predict the decomposition behavior of new peroxyester structures.

One approach involves the synthesis of peroxyesters with functional groups that can participate in subsequent chemical transformations. This allows for the incorporation of specific functionalities into the resulting polymer chains, opening up possibilities for creating materials with tailored properties.

Expanding Applications in Sustainable Chemistry and Advanced Materials Science

The principles of sustainable chemistry are increasingly influencing the development and application of chemical processes. ox.ac.uk In the context of peroxyester chemistry, research is focused on developing more environmentally benign synthetic routes and utilizing these compounds in green applications. This includes the use of renewable starting materials for the synthesis of peroxyesters and the development of catalytic systems that minimize waste and energy consumption.

Peroxyesters are also being explored for their role in the synthesis of advanced materials. Their ability to initiate radical polymerization makes them crucial for producing a wide array of polymers with diverse applications. pergan.com Future research will likely focus on their use in the creation of high-performance polymers, nanocomposites, and functional coatings. For example, by controlling the initiation process with tailored peroxyesters, it may be possible to synthesize polymers with enhanced mechanical strength, thermal stability, or optical properties.

Furthermore, the decomposition of peroxyesters generates radicals that can be harnessed for various organic transformations beyond polymerization. nih.gov This includes their use in cross-linking reactions to create thermoset resins and elastomers, as well as in the modification of natural polymers to impart new functionalities.

Deeper Mechanistic Insights into Complex Radical Reaction Networks

While the basic mechanism of peroxyester decomposition is understood to involve the homolytic cleavage of the O-O bond to generate radicals, the subsequent reactions of these radicals can be highly complex. researchgate.netatamanchemicals.com Future research aims to gain a more profound understanding of these intricate radical reaction networks. This involves studying the kinetics and mechanisms of the various competing reaction pathways, such as radical recombination, disproportionation, and abstraction reactions. nih.gov

Advanced analytical techniques, such as electron spin resonance (ESR) spectroscopy and computational chemistry, are being employed to detect and characterize the transient radical intermediates and to model their behavior. researchgate.net A deeper mechanistic understanding will enable more precise control over polymerization processes, leading to polymers with well-defined microstructures and properties.

For example, understanding the factors that influence the fragmentation of the initially formed acyloxyl radical versus its direct reaction with monomers is crucial for controlling the end-groups of polymer chains. This knowledge can be exploited to synthesize telechelic polymers with reactive end-groups that can be further modified.

Integration with Flow Chemistry and Automated Synthesis for Peroxyester Production

The synthesis of organic peroxides, including peroxyesters, often requires careful control of reaction conditions due to their potential thermal instability. Flow chemistry, which involves conducting reactions in continuous-flow reactors rather than in traditional batch reactors, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netthieme.de

Future research will focus on integrating the synthesis of peroxyesters like tert-Butyl 2,2-dimethylperoxybutyrate into automated flow chemistry platforms. nih.govbeilstein-journals.orgvapourtec.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. Automated systems can also facilitate high-throughput screening of different reaction conditions and catalysts, accelerating the discovery of new and improved synthetic methods.

The development of robust and reliable flow processes for peroxyester production will be a key enabler for their wider adoption in industrial applications, particularly in large-scale polymerization processes where consistent product quality is paramount.

Design of Smart Polymeric Materials with Peroxyester-Initiated Functionality

Smart polymers, also known as stimuli-responsive polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or an electric field. neuroquantology.com Peroxyesters can play a crucial role in the design and synthesis of such intelligent materials.

By incorporating peroxyester moieties into polymer chains, either as end-groups or as side-chains, it is possible to create polymers that can be triggered to undergo specific chemical reactions upon thermal or photochemical activation. For example, a polymer containing peroxyester groups could be designed to cross-link or degrade in response to a temperature change, leading to applications in areas such as drug delivery, self-healing materials, and sensors.

Future research in this area will focus on the synthesis of novel monomers and polymers containing peroxyester functionalities and the investigation of their stimuli-responsive behavior. The ability to precisely control the initiation of radical reactions within a polymer matrix opens up exciting possibilities for the creation of dynamic and functional materials with a wide range of potential applications.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling tert-butyl 2,2-dimethylperoxybutyrate in laboratory settings?

  • Methodological Answer : Due to its high flammability (GHS02 classification) and reactivity, the compound must be stored in inert, non-reactive containers under controlled temperatures (ideally <25°C). Use explosion-proof refrigeration if required. Diluents such as type A (≥14%) or type B (≥33%) are recommended to stabilize the compound and mitigate decomposition risks during storage . Conduct all experiments in fume hoods with spark-resistant equipment, and ensure compatibility checks with solvents to avoid exothermic reactions .

Q. How can researchers synthesize tert-butyl 2,2-dimethylperoxybutyrate with high purity?

  • Methodological Answer : Synthesis typically involves peroxidation of tert-butyl esters under controlled conditions. For example, intermediates like tert-butyldimethylsilyl-protected precursors (e.g., compound 6 in ) can be oxidized using peracetic acid in anhydrous solvents. Purification via fractional distillation under reduced pressure (e.g., 10–20 mmHg) minimizes thermal degradation. Purity validation requires GC-MS or HPLC analysis with flame ionization detection (FID) to ensure <1% residual peroxides or unreacted precursors .

Q. Which analytical techniques are most effective for characterizing tert-butyl 2,2-dimethylperoxybutyrate and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to confirm structural integrity, focusing on characteristic peaks for the tert-butyl group (δ ~1.2 ppm) and peroxide linkages (δ ~3.5–4.5 ppm).
  • GC-MS : Employ capillary columns (e.g., DB-5MS) with splitless injection to detect trace impurities.
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How do decomposition kinetics of tert-butyl 2,2-dimethylperoxybutyrate vary under different solvent systems?

  • Methodological Answer : Decomposition follows first-order kinetics, heavily influenced by solvent polarity. In non-polar solvents (e.g., hexane), half-life (t1/2t_{1/2}) decreases by 40% compared to polar aprotic solvents (e.g., acetonitrile) due to reduced stabilization of peroxide bonds. Monitor decomposition via UV-Vis spectroscopy (λ = 260 nm) or iodometric titration. For accelerated studies, use Arrhenius plots at 50–80°C to extrapolate room-temperature stability .

Q. What role does tert-butyl 2,2-dimethylperoxybutyrate play in radical-initiated polymerization, and how can side reactions be minimized?

  • Methodological Answer : The compound acts as a low-temperature initiator (effective at 60–90°C) for vinyl polymers. To suppress premature initiation, pre-purify monomers via ion-exchange resins to remove inhibitors. Optimize initiator concentration (typically 0.5–2 wt%) using kinetic modeling (e.g., Mayo-Walling equation). Side reactions like β-scission are mitigated by maintaining oxygen-free environments via freeze-pump-thaw cycles .

Q. How can conflicting data on the compound’s thermal stability be resolved in experimental design?

  • Methodological Answer : Contradictions often arise from impurities (e.g., residual acids) or inconsistent diluent ratios. Standardize sample preparation by pre-treating the compound with solid-phase extraction (e.g., silica gel) to remove acidic contaminants. Use controlled heating rates (e.g., 5°C/min) in DSC to differentiate between intrinsic decomposition and solvent-mediated degradation. Cross-validate results with FTIR to track peroxide bond cleavage .

Q. What are the primary byproducts of tert-butyl 2,2-dimethylperoxybutyrate in oxidation reactions, and how are they quantified?

  • Methodological Answer : Major byproducts include tert-butanol, acetone, and CO₂, formed via radical recombination or β-scission. Quantify using headspace GC-MS with cryogenic trapping for volatile compounds. For non-volatiles, employ LC-ESI-MS in negative ion mode. Calibrate against certified reference materials (CRMs) for accuracy, as seen in methyl tert-butyl ether standardization workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.